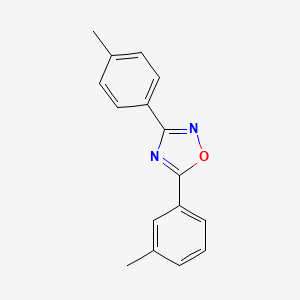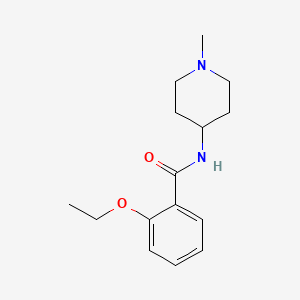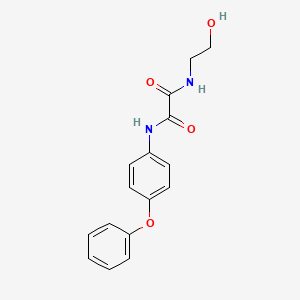
5-(3-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and electronics. This compound is also known as PMXO, and it belongs to the class of oxadiazoles, which are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom.
Mecanismo De Acción
The mechanism of action of PMXO is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are essential for the growth and survival of cancer cells. PMXO has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating various pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
PMXO has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of new cancer therapeutics. It has also been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PMXO is its low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for the development of new cancer therapeutics. However, its poor solubility in water and organic solvents may limit its use in some applications.
Direcciones Futuras
There are several future directions for the research and development of PMXO. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of new derivatives of PMXO with improved solubility and bioavailability. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets may lead to the development of new cancer therapeutics with improved efficacy and selectivity. Finally, the investigation of its potential applications in the fields of material science and organic electronics may lead to the development of new high-performance materials and devices.
Métodos De Síntesis
The synthesis of PMXO can be achieved through several methods, including the reaction of 3-methylbenzohydrazide and 4-methylbenzoyl chloride in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 3-methylbenzohydrazide and 4-methylbenzohydrazide with diethyl carbonate in the presence of a catalyst such as triethylamine. The resulting product is then subjected to cyclization using phosphorus oxychloride to obtain PMXO.
Aplicaciones Científicas De Investigación
PMXO has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, PMXO has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents.
In material science, PMXO has been found to exhibit excellent thermal stability and mechanical properties, making it a potential candidate for the development of high-performance polymers and composites. It has also been studied for its potential applications in the field of organic electronics, where it can be used as a building block for the development of organic semiconductors.
Propiedades
IUPAC Name |
5-(3-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-6-8-13(9-7-11)15-17-16(19-18-15)14-5-3-4-12(2)10-14/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKYXGIHSPXWSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[3-(2-bromophenoxy)propoxy]quinoline](/img/structure/B4894776.png)
![methyl N-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate](/img/structure/B4894777.png)
![N-[5-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4894783.png)

![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4894802.png)
![5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B4894811.png)

![2-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-4-nitrobenzamide](/img/structure/B4894819.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4894839.png)
![ethyl 1-[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B4894846.png)
![2-(4-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4894858.png)

![N-(2-chlorophenyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4894861.png)